![molecular formula C20H18N2O4S B241138 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE](/img/structure/B241138.png)
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE typically involves multiple steps. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions using aqueous sodium carbonate. This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is then further substituted at the N-position with various alkyl or aryl halides in the presence of a polar aprotic solvent and a catalytic amount of lithium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or sulfhydryl derivatives.
Scientific Research Applications
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antibacterial agent and enzyme inhibitor.
Biology: The compound’s ability to inhibit specific enzymes makes it a candidate for studying enzyme pathways and developing enzyme-targeted therapies.
Industry: In industrial applications, this compound can be used as a precursor for synthesizing more complex molecules or as a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE involves its interaction with specific molecular targets. The sulfonamide group can coordinate with metal ions in enzymes, inhibiting their activity. For example, it can inhibit carbonic anhydrase by coordinating with the zinc ion in the enzyme’s active site, reducing the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide: This compound also contains the benzenesulfonamide group and exhibits similar enzyme inhibitory properties.
1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine: Another benzenesulfonamide derivative with potential medicinal applications.
Uniqueness
1-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONYL)-7-METHYL-1H,2H,3H-PYRROLO[2,3-B]QUINOLINE is unique due to its specific structural features, which allow it to interact with a broader range of molecular targets compared to other similar compounds. Its combination of the benzenesulfonamide group with the pyrroloquinoline moiety provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C20H18N2O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-methyl-2,3-dihydropyrrolo[2,3-b]quinoline |
InChI |
InChI=1S/C20H18N2O4S/c1-13-2-3-14-11-15-6-7-22(20(15)21-17(14)10-13)27(23,24)16-4-5-18-19(12-16)26-9-8-25-18/h2-5,10-12H,6-9H2,1H3 |
InChI Key |
ROBJLBQOQHDNGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC3=C(CCN3S(=O)(=O)C4=CC5=C(C=C4)OCCO5)C=C2C=C1 |
Canonical SMILES |
CC1=CC2=NC3=C(CCN3S(=O)(=O)C4=CC5=C(C=C4)OCCO5)C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-METHYLCYCLOHEXYL)AMINO]-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE](/img/structure/B241056.png)
![4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-{[(OXOLAN-2-YL)METHYL]AMINO}PYRIMIDINE-5-CARBONITRILE](/img/structure/B241057.png)
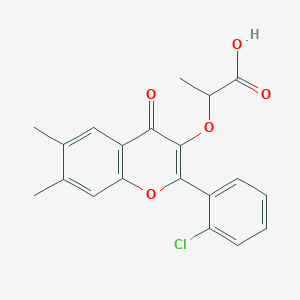
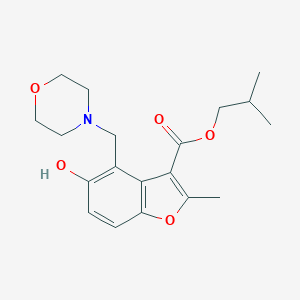
![1-[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

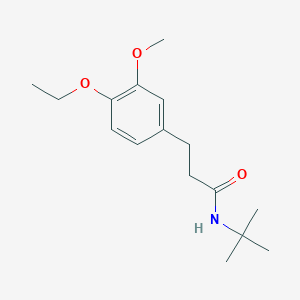
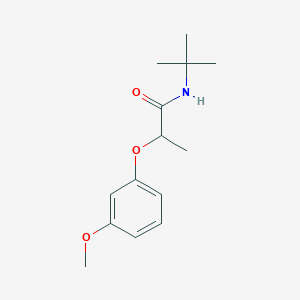
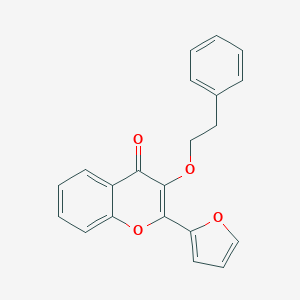

![4-[2-(furan-2-yl)ethylamino]-1,1-dioxothiolan-3-ol](/img/structure/B241090.png)

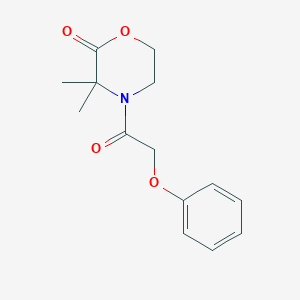
![6-(Dimethylamino)-3-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B241100.png)
